molecular formula C20H28N2O7 B8542693 4-[2-Hydroxy-1-methoxycarbonyl-2-(2-nitro-phenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester

4-[2-Hydroxy-1-methoxycarbonyl-2-(2-nitro-phenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8542693
M. Wt: 408.4 g/mol
InChI Key: NJKPUYYBONCLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Hydroxy-1-methoxycarbonyl-2-(2-nitro-phenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C20H28N2O7 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

IUPAC Name

tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C20H28N2O7/c1-20(2,3)29-19(25)21-11-9-13(10-12-21)16(18(24)28-4)17(23)14-7-5-6-8-15(14)22(26)27/h5-8,13,16-17,23H,9-12H2,1-4H3

InChI Key

NJKPUYYBONCLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(C2=CC=CC=C2[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-diisopropylamine (4.40 mL, 31.3 mmoles) was dissolved in tetrahydrofuran (50 mL). The mixture was cooled to −78° C. Butyllithium (2.5 M in hexanes, 12.4 mL, 31 mmoles) was added dropwise to the stirred solution. After stirring at −78° C. for 30 min, a solution of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (6.65 g, 25.8 mmoles) in tetrahydrofuran (15 mL) was added dropwise to the mixture. Stirring was continued at −78° C. for 1 h. A solution of 2-nitrobenzaldehyde (3.90 g, 25.8 mmoles) in tetrahydrofuran (20 mL) was then added to the mixture dropwise, and then stirring was continued at −78° C. for a further 2.5 h. The reaction was quenched with cold aqueous ammonium chloride and then diluted with water. The mixture was extracted twice with ethyl acetate and the aqueous phase was discarded. The material was dried (magnesium sulfate) filtered, and concentrated to dryness. Silica gel chromatography afforded the desired product in 94% yield as light yellow foam. MS m/e (M-C4H8+H)+=353.1.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
6.65 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
94%

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